3-[(Butan-2-yl)oxy]benzene-1,2-dicarbonitrile
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Overview
Description
3-[(Butan-2-yl)oxy]benzene-1,2-dicarbonitrile is a chemical compound with the molecular formula C12H12N2O It is characterized by the presence of a benzene ring substituted with a butan-2-yloxy group and two cyano groups at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Butan-2-yl)oxy]benzene-1,2-dicarbonitrile typically involves the reaction of 3-hydroxybenzene-1,2-dicarbonitrile with butan-2-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[(Butan-2-yl)oxy]benzene-1,2-dicarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the butan-2-yloxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
3-[(Butan-2-yl)oxy]benzene-1,2-dicarbonitrile has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 3-[(Butan-2-yl)oxy]benzene-1,2-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of cyano groups enhances its ability to participate in electron transfer reactions, which can influence its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-[(Butan-2-yl)oxy]benzene-1,4-dicarbonitrile
- 3-[(Butan-2-yl)oxy]benzene-1,3-dicarbonitrile
- 3-[(Butan-2-yl)oxy]benzene-1,2-dicarboxylic acid
Uniqueness
3-[(Butan-2-yl)oxy]benzene-1,2-dicarbonitrile is unique due to the specific positioning of the cyano groups on the benzene ring, which influences its chemical reactivity and potential applications. The butan-2-yloxy group also contributes to its distinct properties compared to other similar compounds.
Properties
CAS No. |
138224-79-0 |
---|---|
Molecular Formula |
C12H12N2O |
Molecular Weight |
200.24 g/mol |
IUPAC Name |
3-butan-2-yloxybenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C12H12N2O/c1-3-9(2)15-12-6-4-5-10(7-13)11(12)8-14/h4-6,9H,3H2,1-2H3 |
InChI Key |
SWBMSIBEMDFILF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC1=CC=CC(=C1C#N)C#N |
Origin of Product |
United States |
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